molecular formula C18H23N3O3S3 B3007281 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 899958-81-7

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B3007281
CAS No.: 899958-81-7
M. Wt: 425.58
InChI Key: MEXBXFYRUINFAP-UHFFFAOYSA-N
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Description

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a tetrahydrobenzo[d]thiazol core substituted with a methyl group at the 6-position. The thiazole ring is linked via a sulfonyl-piperidine-carboxamide bridge to a thiophen-2-yl group.

Properties

IUPAC Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S3/c1-12-4-5-14-15(11-12)26-18(19-14)20-17(22)13-6-8-21(9-7-13)27(23,24)16-3-2-10-25-16/h2-3,10,12-13H,4-9,11H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXBXFYRUINFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is bacterial DNA gyrase B (GyrB) . DNA gyrase is an essential enzyme in bacteria, involved in DNA replication, transcription, and repair. It introduces negative supercoiling to the DNA helix, which is crucial for the processes mentioned above.

Mode of Action

The compound acts as an inhibitor of bacterial DNA gyrase B. It binds to the enzyme and prevents it from introducing negative supercoils into the DNA, thereby inhibiting DNA replication and transcription. This results in the death of the bacterial cell.

Biochemical Pathways

The inhibition of DNA gyrase B affects the DNA replication and transcription pathways in bacteria. By preventing the introduction of negative supercoils into the DNA, the compound disrupts these essential cellular processes, leading to cell death.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth . By inhibiting DNA gyrase B, the compound prevents the bacteria from replicating their DNA and producing essential proteins, leading to cell death.

Biological Activity

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrobenzo[d]thiazole moiety and a thiophenesulfonamide group. Its molecular formula is C15H18N2O2S2C_{15}H_{18}N_2O_2S_2, and it has a molecular weight of approximately 342.45 g/mol.

Target Interactions

The primary target for this compound is the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. NRF2 plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins. The compound activates NRF2 by disrupting its interaction with Kelch-like ECH-associated protein 1 (KEAP1) , leading to enhanced transcription of genes involved in antioxidant responses such as NQO1 and HO-1 .

Biochemical Pathways

Upon activation of NRF2, several biochemical pathways are influenced:

  • Antioxidant Response : Increased expression of antioxidant genes helps protect cells from oxidative damage.
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages .

Anti-inflammatory Activity

In vitro studies have demonstrated that the compound significantly inhibits the secretion of inflammatory cytokines such as TNF-α and IL-6 in RAW 264.7 macrophage cells. It also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), which are critical mediators in inflammatory processes .

Cytotoxicity Assays

Cytotoxicity assays conducted using the MTT method indicated that concentrations up to 160 μM did not significantly affect cell viability, suggesting a favorable safety profile for further therapeutic exploration .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds within the same chemical class:

  • Study on Tetrahydrobenzo[4,5]thiazole Derivatives : A study synthesized various derivatives and assessed their anti-inflammatory activity. Compounds similar to this compound showed significant inhibition of inflammatory markers without cytotoxic effects .
  • Mechanistic Insights : Research highlighted that these compounds operate through inhibition of NF-kB and MAPK signaling pathways, crucial for inflammatory responses .
  • In Vivo Studies : Compounds exhibiting similar structures demonstrated anti-inflammatory effects in animal models, such as reduced paw swelling in rat models following administration .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
NRF2 ActivationEnhanced expression of NQO1 and HO-1
Anti-inflammatoryInhibition of TNF-α and IL-6 secretion
CytotoxicityNo significant cytotoxic effects at 160 μM
In Vivo Anti-inflammatory EffectsReduced paw swelling in rat models

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The tetrahydrobenzo[d]thiazol moiety is a common feature in several pharmacologically active compounds. Key structural differences among analogs include:

  • Substituents on the thiazole ring : The 6-methyl group in the target compound contrasts with the 6-hydroxy group in (S)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (), which may influence solubility and metabolic stability.

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Highlights Reported Activity
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide (Target) Tetrahydrobenzo[d]thiazol 6-methyl, thiophen-2-ylsulfonyl-piperidine Likely amine coupling (specifics unreported) Not available in provided evidence
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate analogs () Thiazole 4-pyridinyl, ethyl ester Hydrolysis and coupling with amines Kinase inhibition (IC50: 10–100 nM)
(S)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide () Tetrahydrobenzo[d]thiazol 6-hydroxy, acetamide Lipase-catalyzed enantioselective synthesis Chiral intermediate for dopamine agonists

Q & A

Q. What synthetic methodologies are effective for constructing the tetrahydrobenzo[d]thiazole core in this compound?

The tetrahydrobenzo[d]thiazole scaffold can be synthesized via cyclization reactions. For example, thioamide intermediates can undergo iodine-mediated cyclization in DMF with triethylamine, as demonstrated in the synthesis of structurally related thiazole derivatives . Key steps include the use of acetonitrile for initial coupling and controlled reflux conditions to minimize side reactions.

Q. How can the thiophen-2-ylsulfonyl group be introduced into the piperidine moiety?

Sulfonyl groups are typically introduced via sulfonation of thiophene derivatives followed by nucleophilic substitution. In analogous syntheses, thiophene-2-sulfonyl chloride has been reacted with amines under basic conditions (e.g., NaHCO₃) in dichloromethane or THF . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the sulfonamide product .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H/13C NMR : Assign peaks for the tetrahydrobenzo[d]thiazole protons (e.g., methyl groups at δ ~1.5–2.0 ppm) and sulfonyl-linked thiophene signals (δ ~7.0–7.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm.
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. How can researchers optimize reaction yields for the final amide coupling step?

Use coupling agents like HATU or EDCI with DMAP in anhydrous DMF. For sterically hindered amines (e.g., piperidine derivatives), extended reaction times (12–24 hrs) at 0–25°C may improve yields. Monitor progress via TLC (eluent: 10% MeOH in DCM) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) can predict binding modes to target proteins (e.g., kinases). Focus on optimizing interactions between the sulfonyl group and hydrophobic pockets, as seen in studies of similar thiophene sulfonamides . QSAR models can prioritize substituents on the piperidine ring for synthesis .

Q. What experimental strategies resolve contradictions in biological activity data across analogues?

  • Dose-response assays : Confirm IC50 values in triplicate using orthogonal assays (e.g., fluorescence-based vs. radiometric).
  • Metabolic stability tests : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
  • Structural analogs : Compare with compounds lacking the 6-methyl group on the thiazole to isolate pharmacophore contributions .

Q. How can researchers mitigate side reactions during the sulfonylation step?

  • Temperature control : Maintain <0°C during sulfonyl chloride addition to prevent over-sulfonation.
  • Protecting groups : Temporarily protect reactive amines (e.g., with Boc groups) before sulfonylation, followed by deprotection with TFA .
  • Workup : Extract unreacted sulfonyl chloride with saturated NaHCO3 to avoid polymerization .

Q. What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?

  • Kinase profiling panels : Use Eurofins KinaseProfiler® to screen against 100+ kinases.
  • Cellular assays : Measure phosphorylation inhibition (e.g., p-ERK in cancer lines) via Western blot .
  • Counter-screens : Include off-target GPCRs and ion channels to assess selectivity .

Q. How can reaction scalability be improved without compromising purity?

  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to enhance heat dissipation .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for recrystallization to replace repetitive column chromatography .

Q. What strategies validate the stability of this compound under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2–7.4) for 24 hrs and analyze degradation via LC-MS.
  • Plasma stability : Test in human plasma at 37°C; use protease inhibitors if rapid hydrolysis occurs .
  • Forced degradation : Expose to heat (60°C), light (UV), and oxidants (H2O2) to identify vulnerable functional groups .

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